molecular formula C9H6ClN3O B1424352 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1325724-90-0

1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1424352
CAS No.: 1325724-90-0
M. Wt: 207.61 g/mol
InChI Key: HFGGWMPDSYECGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a chlorophenyl group and an aldehyde functional group

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:

    Formation of the Triazole Ring:

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using a chlorophenyl halide.

    Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted triazoles.

Scientific Research Applications

1-(2-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound’s anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-1H-1,2,3-triazole-4-methanol: This compound has a similar structure but features a methanol group instead of an aldehyde group.

    1-(2-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.

Properties

IUPAC Name

1-(2-chlorophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGGWMPDSYECGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=N2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.